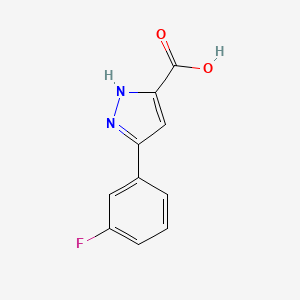
3-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
3-Fluorophenylacetic acid is a compound that has been used as a building block to synthesize pentaamine and bis-heterocyclic libraries . It’s also used as a medicine intermediate .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction .Chemical Reactions Analysis
3-Fluorophenylacetic acid has been used as a building block in the synthesis of pentaamine and bis-heterocyclic libraries .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 3-(3-Fluorophenyl)propionic acid include a molecular weight of 168.16 g/mol . The compound is a solid with a boiling point of 125 °C/10.5 mmHg (lit.) and a melting point of 43-47 °C (lit.) .Applications De Recherche Scientifique
Photophysics and Fluorophore Applications
- Tuning Photophysical Properties : Research on donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores, closely related to the chemical structure , demonstrates how the photophysical properties can be influenced by substituents, making them applicable in biological imaging and as intracellular pH probes due to their membrane permeability, low toxicity, and high quantum yield (Fahrni et al., 2003).
Crystal Structure Analysis
- Synthesis and Structural Insights : The synthesis of N-substituted pyrazolines, including variants with fluoro-substituted rings, provides key insights into their crystal structures. This research aids in understanding the molecular conformation and potential applications in material science (Wan-Sin Loh et al., 2013).
Fluorescence Sensing
- Fluorescent pH Sensor Development : A heteroatom-containing organic fluorophore exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making it a potential fluorescent pH sensor. Such compounds are valuable for detecting acidic and basic organic vapors in solution and the solid state, indicating their utility in environmental monitoring and chemical sensing (Zhiyong Yang et al., 2013).
Medicinal Chemistry
- Antimicrobial Activity : Schiff bases derived from pyrazole carboxaldehyde have shown significant in vitro antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).
- Antiproliferative Agents : Novel pyrazole-3-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, demonstrating the potential of such compounds in cancer treatment (R. Kasımoğulları et al., 2015).
- Nonlinear Optical Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates exhibit significant optical nonlinearity, highlighting their application in optical limiting and other photonic technologies (B. Chandrakantha et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJUQKZHSLNVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


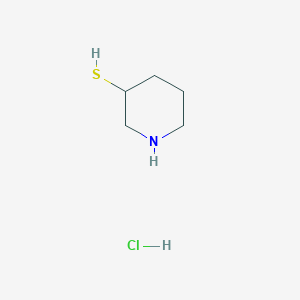
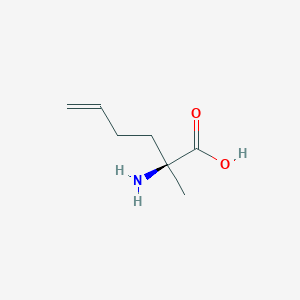

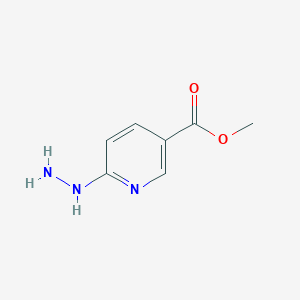
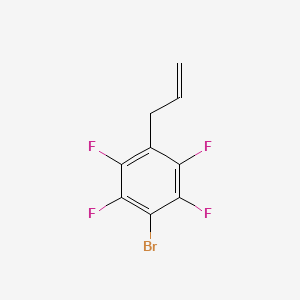
![3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid](/img/structure/B1527077.png)
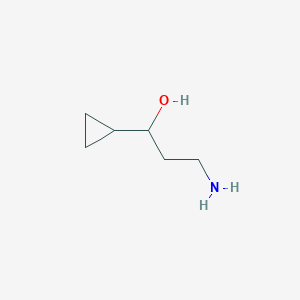
![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1527081.png)
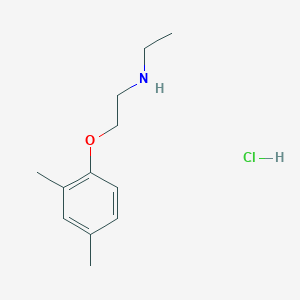


![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)


